JZL195

Description

Structure

3D Structure

Properties

IUPAC Name |

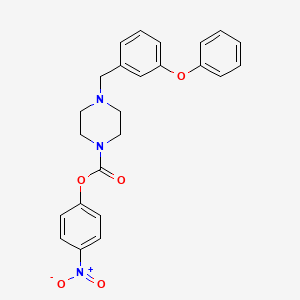

(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYRAEKLMNDRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029877 | |

| Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210004-12-8 | |

| Record name | JZL-195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JZL-195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JZL195 mechanism of action explained

An In-Depth Technical Guide to the Mechanism of Action of JZL195

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two hydrolases, this compound elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues. This elevation in endocannabinoid tone leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of physiological effects, including analgesia, and cannabinoid-like behavioral responses. This guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Dual Inhibition of FAAH and MAGL

This compound exerts its pharmacological effects through the potent and covalent inhibition of FAAH and MAGL.[1][2][3] These two serine hydrolases are the primary enzymes responsible for the breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.

-

Fatty Acid Amide Hydrolase (FAAH): Primarily degrades AEA, an endogenous agonist of cannabinoid and vanilloid receptors.

-

Monoacylglycerol Lipase (MAGL): The principal enzyme for the hydrolysis of 2-AG, the most abundant endocannabinoid in the brain.

By inhibiting both enzymes, this compound produces a significant and sustained increase in the endogenous levels of both AEA and 2-AG.[4][5] This dual action is distinct from selective inhibitors that only target either FAAH or MAGL, leading to a broader and more pronounced potentiation of endocannabinoid signaling.

Quantitative Inhibition Data

The potency of this compound against its primary targets has been characterized across multiple studies. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | Species | IC50 (nM) | Reference |

| FAAH | Mouse | 2 | [1][2][3] |

| MAGL | Mouse | 4 | [1][2][3] |

| FAAH | Rat | ~10-100 | [3] |

| MAGL | Rat | ~10-100 | [3] |

| FAAH | Human | ~10-100 | [3] |

| MAGL | Human | ~10-100 | [3] |

In Vivo Effects on Endocannabinoid Levels

Administration of this compound to rodents leads to a dose-dependent and sustained elevation of AEA and 2-AG in the brain.

| Compound | Dose (mg/kg, i.p.) | Time Point | Brain AEA Increase (fold) | Brain 2-AG Increase (fold) | Reference |

| This compound | 3-20 | 4 h | ~3-10 | ~5-10 | [4][5] |

| This compound | 20 | 2-10 h | ~8-10 | ~8-10 | [4] |

| This compound | 15-30 | Not Specified | ~2-4 | ~4.5-7 | [4] |

Downstream Signaling Pathways

The elevation of AEA and 2-AG by this compound leads to the enhanced activation of cannabinoid receptors, primarily the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

Experimental Protocols

FAAH and MAGL Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro potency of this compound against FAAH and MAGL.

Materials:

-

Recombinant human or rodent FAAH and MAGL enzymes

-

This compound

-

Substrate: p-nitrophenyl acetate (for a colorimetric assay) or a fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of the FAAH or MAGL enzyme to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of Anandamide and 2-AG in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endocannabinoids from brain tissue.

Materials:

-

Rodent brain tissue

-

Internal standards (deuterated AEA and 2-AG)

-

Extraction solvent (e.g., acetonitrile or a mixture of chloroform and methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Homogenization: Homogenize the weighed brain tissue in the presence of the internal standards and the cold extraction solvent.

-

Lipid Extraction: Centrifuge the homogenate to pellet the proteins and other cellular debris. Collect the supernatant containing the lipids. A solid-phase extraction (SPE) step may be included for further purification.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify AEA, 2-AG, and their deuterated internal standards.

-

Quantification: Generate a standard curve using known concentrations of AEA and 2-AG. Quantify the endocannabinoid levels in the brain tissue samples by comparing their peak areas to those of the internal standards and the standard curve.

References

- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to JZL195: A Dual Inhibitor of Endocannabinoid Degradation Enzymes

Introduction

This compound is a potent and selective synthetic small molecule that acts as a dual inhibitor of the primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2][3] By simultaneously blocking these two key serine hydrolases, this compound elevates the endogenous levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1][4][5] This unique mechanism of action allows for the potentiation of endocannabinoid signaling throughout the central nervous system and periphery, making this compound a critical research tool for investigating the therapeutic potential of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neuropsychiatric disorders.[6][7][8]

Chemical Structure and Properties

This compound is an N-(3-phenoxybenzyl) piperazine carbamate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-Nitrophenyl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate[3] |

| Synonyms | JZL-195, 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester |

| Chemical Formula | C₂₄H₂₃N₃O₅[3] |

| Molecular Weight | 433.46 g/mol [3] |

| CAS Number | 1210004-12-8[3] |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble to 50 mM in DMSO. For in vivo use, typically suspended in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes.[5] The primary endocannabinoids, AEA and 2-AG, are synthesized on-demand in post-synaptic neurons. They travel retrogradely across the synapse to activate presynaptic cannabinoid type 1 (CB1) receptors, which in turn suppresses neurotransmitter release.[5]

The signaling of AEA and 2-AG is terminated by enzymatic hydrolysis. FAAH is the primary enzyme for AEA degradation, while MAGL is the principal hydrolase for 2-AG.[5] this compound was rationally designed to covalently and irreversibly inhibit both FAAH and MAGL.[5] This dual inhibition prevents the breakdown of AEA and 2-AG, leading to their accumulation and enhanced activation of cannabinoid receptors.[1] this compound also exhibits some off-target activity against ABHD6, another hydrolase that contributes to 2-AG metabolism.[1][5] Importantly, this compound does not bind directly to CB1 or CB2 receptors, thus its effects are mediated by the potentiation of endogenous cannabinoid tone.[1]

Quantitative Data

The potency and in vivo efficacy of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Species | Assay Type | IC₅₀ Value | Reference |

| FAAH | Mouse | Recombinant Enzyme | 2 nM | [1][4][5] |

| Mouse | Brain Proteome (ABPP) | 13 nM | [1] | |

| Rat/Human | Brain Proteome (ABPP) | ~10-100 nM | [1] | |

| MAGL | Mouse | Recombinant Enzyme | 4 nM | [1][4][5] |

| Mouse | Brain Proteome (ABPP) | 19 nM | [1] | |

| Rat/Human | Brain Proteome (ABPP) | ~10-100 nM | [1] | |

| ABHD6 | Mouse | Brain Proteome (ABPP) | Modest Inhibition | [1] |

| CB1/CB2 Receptors | Mouse | Radioligand Binding | >20 µM | [1] |

Table 2: In Vivo Effects of this compound on Endocannabinoid Levels

| Species | Dose (Route) | Tissue | Time Point | AEA Fold Increase | 2-AG Fold Increase | Reference |

| Mouse | 20 mg/kg (i.p.) | Brain | 4 h | ~10-fold | ~10-fold | [1] |

| Mouse | 20 mg/kg | Adipose Tissue | 3 h | ~1.8-fold | ~1.6-fold | [9] |

| Rat | 15 mg/kg (i.p.) | Brain (various regions) | 1 h | ~2 to 4-fold | ~4.5 to 7-fold | [10] |

| Rat | 30 mg/kg (i.p.) | Brain (various regions) | 1 h | ~2 to 5-fold | ~4.5 to 7-fold | [10] |

Table 3: In Vivo Behavioral Efficacy of this compound

| Species | Model | Endpoint | ED₅₀ / Effective Dose | Reference |

| Mouse | Neuropathic Pain (CCI) | Mechanical Allodynia | ED₅₀: 2.1 mg/kg | [4] |

| Mouse | Neuropathic Pain (CCI) | Cold Allodynia | ED₅₀: 1.5 mg/kg | [4] |

| Mouse | Cannabinoid Tetrad | Antinociception (Tail flick) | 40 mg/kg (i.p.) | [1] |

| Mouse | Cannabinoid Tetrad | Catalepsy (Bar test) | 40 mg/kg (i.p.) | [1] |

| Rat | Locomotor Activity | Hypomotility | 15 mg/kg (i.p.) | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.

Protocol 1: In Vivo Administration of this compound

-

Preparation of Dosing Solution : this compound is first dissolved in a minimal amount of DMSO. For a final vehicle composition of 2% randomly methylated β‐cyclodextrin, 15% dimethylsulfoxide and 5% Tween‐80 in saline, the DMSO stock is sequentially mixed with the other components.[4] The solution should be vortexed thoroughly to ensure a uniform suspension. Solutions are typically made fresh before administration.[4]

-

Administration : For rodent studies, this compound is commonly administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][4] The injection volume is typically 5-10 mL/kg of body weight.

-

Dosing : Doses can range from 3 mg/kg to 40 mg/kg or higher, depending on the experimental paradigm and species.[1][4][7] For example, a dose of 18 mg/kg (s.c.) was shown to be near maximal in a mouse inflammatory pain model.[4]

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the in vivo target engagement of this compound.

-

Tissue Collection and Preparation : Mice are treated with this compound or vehicle and euthanized at a specified time point (e.g., 4 hours).[1] Brains are rapidly removed, flash-frozen, and stored at -80°C. Brains are homogenized in a suitable buffer (e.g., Tris-buffered saline) and centrifuged to prepare membrane and soluble fractions. Protein concentration is determined via a standard assay (e.g., BCA).

-

Inhibitor Labeling : Proteomes are incubated with the broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh), typically at 1 µM for 30 minutes at 37°C.[1] this compound-inhibited enzymes will not be labeled by the probe.

-

Analysis : The reaction is quenched with SDS-PAGE loading buffer. Proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. The reduction in fluorescence intensity of bands corresponding to FAAH (~60 kDa) and MAGL (~35 kDa) indicates the degree of inhibition by this compound.[1]

Protocol 3: Cannabinoid "Tetrad" Test

This series of behavioral assays is used to assess CB1 receptor-mediated effects in vivo.[1][7]

-

Drug Administration : Mice are administered this compound (e.g., 40 mg/kg, i.p.) or vehicle. Behavioral testing is conducted at the time of peak drug effect (e.g., 1-4 hours post-injection).

-

Antinociception (Tail Immersion Test) : The distal portion of the mouse's tail is submerged in a 52°C water bath, and the latency to withdraw the tail is recorded.

-

Catalepsy (Bar Test) : The mouse's forepaws are placed on a horizontal bar raised 3.5 cm from the surface. The time the mouse remains in this position is recorded.

-

Hypomotility (Open Field Test) : The mouse is placed in an open-field arena, and its locomotor activity (e.g., distance traveled, line crossings) is recorded by an automated system for a set duration (e.g., 5 minutes).[4][7]

-

Hypothermia : Core body temperature is measured using a rectal probe before and after drug administration.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in elucidating the distinct and overlapping roles of AEA and 2-AG signaling in the central nervous system.[7][12] Its ability to produce robust and sustained elevations in both major endocannabinoids allows researchers to probe the consequences of maximal ECS activation.[1] The data gathered from studies using this compound continue to inform the development of novel therapeutics targeting the endocannabinoid system for a range of disorders, highlighting the potential of dual FAAH/MAGL inhibition as a promising therapeutic strategy.[4][6]

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]

- 7. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of JZL195: A Dual Inhibitor of Endocannabinoid Hydrolases

An In-depth Technical Guide

Abstract

JZL195 is a potent and selective dual inhibitor of the two primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two key metabolic pathways, this compound produces significant and sustained elevations in the endogenous levels of the principal endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This unique pharmacological profile has made this compound an invaluable research tool for elucidating the synergistic and distinct physiological roles of AEA and 2-AG signaling. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.

Introduction: The Rationale for Dual FAAH/MAGL Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid neurotransmitters that activate cannabinoid receptors, most notably CB1 and CB2. The biological actions of AEA and 2-AG are terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for AEA degradation, while monoacylglycerol lipase (MAGL) is the principal hydrolase for 2-AG[1].

Early research into modulating the ECS focused on the development of selective inhibitors for either FAAH or MAGL. While these selective inhibitors demonstrated therapeutic potential, they often failed to replicate the full spectrum of effects observed with direct-acting cannabinoid receptor agonists like Δ⁹-tetrahydrocannabinol (THC). This suggested that the simultaneous elevation of both AEA and 2-AG might be necessary to achieve broader therapeutic efficacy or to uncover synergistic interactions between these two endocannabinoid signaling pathways[2]. This hypothesis provided the foundational rationale for the development of a dual FAAH/MAGL inhibitor.

The Discovery of this compound

Researchers at The Scripps Research Institute, led by Benjamin Cravatt, embarked on a program to develop a potent and selective dual FAAH/MAGL inhibitor. Their strategy was based on an electrophilic N-carbonyl piperazine carbamate scaffold, a structural motif common to both the MAGL-selective inhibitor JZL184 and FAAH-selective inhibitors. Through iterative cycles of medicinal chemistry and screening, they aimed to optimize both potency and selectivity.

A key technology in this process was competitive activity-based protein profiling (ABPP). This chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity against a large number of enzymes simultaneously within a native biological system, such as a mouse brain proteome. Early candidates showed off-target activity against neuropathy target esterase (NTE), an enzyme whose inhibition can lead to toxicity. This guided the chemical synthesis efforts to minimize NTE activity, culminating in the development of this compound, an N-(3-phenoxybenzyl) piperazine carbamate[3].

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-nitrophenyl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |

| Molecular Formula | C₂₄H₂₃N₃O₅ |

| Molecular Weight | 433.46 g/mol |

| CAS Number | 1210004-12-8 |

| Appearance | Solid |

| Solubility | Soluble in DMSO to 50 mM |

| Storage | Store at -20°C |

Mechanism of Action

This compound is an irreversible inhibitor of both FAAH and MAGL. It acts by covalently modifying the active site serine nucleophile of these enzymes, thereby rendering them inactive. This inhibition of FAAH and MAGL leads to a decrease in the hydrolysis of their respective substrates, AEA and 2-AG. The resulting accumulation of AEA and 2-AG in the brain and peripheral tissues enhances their signaling at cannabinoid receptors and other targets, leading to a variety of physiological effects.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme | Species | Assay Type | IC₅₀ (nM) | Reference |

| FAAH | Mouse | Substrate Hydrolysis | 2 | [4][5] |

| MAGL | Mouse | Substrate Hydrolysis | 4 | [4][5] |

| FAAH | Mouse | Competitive ABPP | 13 | [3] |

| MAGL | Mouse | Competitive ABPP | 19 | [3] |

| FAAH | Rat | Competitive ABPP | ~10-100 | |

| MAGL | Rat | Competitive ABPP | ~10-100 | |

| FAAH | Human | Competitive ABPP | ~10-100 | |

| MAGL | Human | Competitive ABPP | ~10-100 |

Table 2: In Vivo Effects of this compound on Brain Endocannabinoid Levels in Mice

| This compound Dose (mg/kg, i.p.) | Time Post-Injection (h) | Brain AEA Levels (Fold increase vs. vehicle) | Brain 2-AG Levels (Fold increase vs. vehicle) | Reference |

| 3-20 | 4 | Dose-dependent increase | Dose-dependent increase | |

| 20 | 4 | ~10 | ~10 | [6] |

| 20 | 10 | Sustained elevation | Sustained elevation | [6] |

Table 3: In Vivo Effects of this compound on Brain Endocannabinoid Levels in Rats

| This compound Dose (mg/kg, i.p.) | Brain Region | Brain AEA Levels (Fold increase vs. vehicle) | Brain 2-AG Levels (Fold increase vs. vehicle) | Reference |

| 15 | Nucleus Accumbens | Significant increase | ~4.5-7 | [1] |

| 30 | Nucleus Accumbens | Significant increase | ~4.5-7 | [1] |

| 15 | Caudate Putamen | Significant increase | ~4.5-7 | [1] |

| 30 | Caudate Putamen | Significant increase | ~4.5-7 | [1] |

| 15 | Hippocampus | Significant increase | ~4.5-7 | [1] |

| 30 | Hippocampus | Significant increase | ~4.5-7 | [1] |

| 15 | Prefrontal Cortex | Significant increase | ~4.5-7 | [1] |

| 30 | Prefrontal Cortex | Significant increase | ~4.5-7 | [1] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure as a 4-nitrophenyl carbamate derivative of a substituted piperazine suggests a synthetic route involving the reaction of 1-((3-phenoxyphenyl)methyl)piperazine with 4-nitrophenyl chloroformate. The starting piperazine derivative can be synthesized via standard organic chemistry methods, likely involving the alkylation of piperazine with 1-(bromomethyl)-3-phenoxybenzene. Purification would typically be achieved through column chromatography.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound against serine hydrolases in a complex proteome.

Materials:

-

Mouse brain membrane proteome

-

This compound

-

Fluorophosphonate-rhodamine (FP-Rh) probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Prepare mouse brain membrane proteomes by homogenization and ultracentrifugation.

-

Pre-incubate aliquots of the proteome with varying concentrations of this compound for 30 minutes at 37°C.

-

Add the broad-spectrum serine hydrolase probe, FP-Rh (typically 1 µM), to each aliquot and incubate for another 30 minutes at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled serine hydrolases using a gel scanner.

-

Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL to determine the concentration of this compound required to inhibit their labeling by FP-Rh, from which IC₅₀ values can be calculated. A reduction in fluorescence intensity indicates inhibition by this compound.

Substrate Hydrolysis Assays

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of FAAH and MAGL.

Materials:

-

Recombinant FAAH and MAGL or mouse brain membrane preparations

-

This compound

-

Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) substrates

-

LC-MS system

Protocol:

-

Pre-incubate the enzyme source (recombinant enzyme or brain membranes) with varying concentrations of this compound for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the respective substrate (e.g., 100 µM AEA for FAAH or 100 µM 2-AG for MAGL).

-

Allow the reaction to proceed for a defined period.

-

Quench the reaction, typically by adding a cold organic solvent like acetonitrile.

-

Extract the lipids.

-

Quantify the amount of substrate remaining or product formed using LC-MS.

-

Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.

In Vivo Cannabinoid Tetrad Test in Mice

Objective: To assess the CB1 receptor-mediated behavioral effects of this compound. The tetrad consists of four tests: antinociception, catalepsy, hypomotility, and hypothermia.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle control

-

Hot plate or tail-immersion apparatus

-

Bar test apparatus

-

Open field activity chambers

-

Rectal thermometer

Protocol:

-

Administer this compound or vehicle intraperitoneally (i.p.) to the mice.

-

At a specified time post-injection (e.g., 50-60 minutes), perform the following tests in sequence:

-

Antinociception (Hot Plate Test): Place the mouse on a hot plate (e.g., 54-58°C) and measure the latency to a nociceptive response (e.g., paw lick or jump). An increase in latency indicates analgesia.

-

Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile. Immobility for more than 20 seconds is typically considered catalepsy.

-

Hypomotility (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 5-10 minutes). A decrease in activity indicates hypomotility.

-

Hypothermia: Measure the mouse's core body temperature using a rectal probe. A decrease in temperature indicates hypothermia.

-

-

Compare the results from the this compound-treated group to the vehicle-treated group to determine the presence and magnitude of cannabinoid-like effects.

Endocannabinoid Extraction and Quantification from Brain Tissue

Objective: To measure the levels of AEA and 2-AG in the brains of this compound-treated animals.

Materials:

-

Mouse brains

-

Internal standards (deuterated AEA and 2-AG)

-

Organic solvents (e.g., ethyl acetate/hexane or chloroform/methanol)

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system

Protocol:

-

Rapidly harvest and freeze the mouse brain following euthanasia at a specific time after this compound administration.

-

Homogenize the brain tissue in a suitable solvent containing the deuterated internal standards.

-

Perform a liquid-liquid extraction to isolate the lipid fraction.

-

Further purify the lipid extract using SPE to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

Inject the sample into an LC-MS/MS system for the separation and quantification of AEA and 2-AG.

-

Calculate the concentrations of AEA and 2-AG relative to the internal standards and normalize to the tissue weight.

Signaling Pathways and Experimental Workflows

Caption: Endocannabinoid signaling pathway modulated by this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound has proven to be a pivotal pharmacological tool that has significantly advanced our understanding of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL has allowed for the exploration of the combined roles of AEA and 2-AG in a manner that was not possible with selective inhibitors. The data generated from studies using this compound have provided compelling evidence for the synergistic interactions between the two major endocannabinoid signaling pathways in regulating a variety of physiological and behavioral processes. This in-depth technical guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary background, quantitative data, and methodological details to facilitate further investigations into the complex and multifaceted endocannabinoid system.

References

- 1. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research — Cravatt Lab Website [cravattlab.com]

A Technical Guide to the Selectivity of JZL195 for FAAH and MAGL Over Other Hydrolases

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed analysis of the selectivity profile of JZL195, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). It includes quantitative data on its potency and off-target activities, comprehensive descriptions of the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound was developed as a potent dual inhibitor of the two principal enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Its selectivity is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data on this compound's inhibitory activity against its primary targets (FAAH and MAGL) and other potential off-target serine hydrolases.

Table 1: In Vitro Potency of this compound against Primary Targets (FAAH and MAGL)

This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound determined through different assay formats.

| Target Enzyme | Assay Type | Preparation | Species | IC₅₀ (nM) | Reference |

| FAAH | Substrate Hydrolysis | Recombinant (COS7 cells) | Rat/Human | ~10-100 | [1] |

| Substrate Hydrolysis | Recombinant (COS7 cells) | Mouse | 2 | [1][2][3] | |

| Competitive ABPP | Brain Membranes | Mouse | 13 | [1][2] | |

| MAGL | Substrate Hydrolysis | Recombinant (COS7 cells) | Rat/Human | ~10-100 | [1] |

| Substrate Hydrolysis | Recombinant (COS7 cells) | Mouse | 4 | [1][2][3] | |

| Competitive ABPP | Brain Membranes | Mouse | 19 | [1][2] |

ABPP: Activity-Based Protein Profiling

Table 2: Selectivity Profile of this compound Against Off-Target Hydrolases in Mouse Brain

This table details the inhibitory activity of this compound against other serine hydrolases identified in competitive profiling studies, highlighting its selectivity for FAAH and MAGL.[1][4]

| Off-Target Enzyme | Assay Type | IC₅₀ or % Inhibition | Inactivation Rate (k_obs/[I]⁻¹) | Notes | Reference |

| ABHD6 | Competitive ABPP | Inhibited at higher concentrations | 3600 ± 500 M⁻¹·s⁻¹ | The most significant off-target. Contributes to 2-AG hydrolysis. | [1][4] |

| NTE | Competitive ABPP | IC₅₀ > 5 µM (~50% max inhibition) | Not Reported | A common off-target for this inhibitor class; this compound was optimized for minimal activity. | [1][2] |

| Acetylcholinesterase | Substrate Hydrolysis | No inhibition at 100 µM | Not Applicable | Demonstrates selectivity against a key neurological enzyme. | [1][2] |

| Other Serine Hydrolases | Competitive ABPP | Not inhibited | Not Applicable | No other brain serine hydrolases were detected as targets in competitive ABPP assays. | [1][2] |

| CB1/CB2 Receptors | Radioligand Binding | IC₅₀ > 20 µM | Not Applicable | This compound does not directly bind to cannabinoid receptors. | [1] |

Experimental Protocols

The characterization of this compound's selectivity relies on specialized biochemical and proteomic techniques. The methodologies for two key experiments are detailed below.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against an entire enzyme family in a complex biological sample.[5][6][7]

Objective: To determine the IC₅₀ values for this compound against FAAH, MAGL, and other serine hydrolases simultaneously in their native environment (mouse brain proteome).

Methodology:

-

Proteome Preparation: Mouse brain tissue is homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction, which is rich in FAAH and MAGL. The total protein concentration is quantified.

-

Inhibitor Incubation: Aliquots of the brain membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[2] This allows this compound to bind to its target enzymes.

-

Probe Labeling: A broad-spectrum, fluorescently tagged serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome samples at a fixed concentration (e.g., 1 µM).[1][2] The mixture is incubated for another defined period (e.g., 30 minutes at 37°C). FP-Rh covalently binds to the active site serine of accessible (i.e., not inhibited) hydrolases.

-

SDS-PAGE Analysis: The labeling reaction is quenched by adding a denaturing loading buffer. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The gel is scanned using a fluorescence scanner. The intensity of the fluorescent band corresponding to each hydrolase (identified by its molecular weight) is quantified. A decrease in fluorescence intensity compared to the vehicle control indicates inhibition by this compound.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Substrate Hydrolysis Assays

These are traditional enzyme kinetic assays used to measure the potency of an inhibitor on a specific, isolated enzyme.

Objective: To determine the IC₅₀ values of this compound for FAAH and MAGL using their respective endogenous substrates.

Methodology:

-

Enzyme Source: Recombinant mouse FAAH or MAGL is expressed in a host system like COS7 cells.[1][2] Alternatively, mouse brain membrane preparations can be used as a native enzyme source.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with a range of this compound concentrations (or vehicle) for a set time (e.g., 30 minutes) at 37°C.[2]

-

Enzymatic Reaction: The reaction is initiated by adding a known concentration of the specific substrate: anandamide (AEA) for FAAH or 2-arachidonoylglycerol (2-AG) for MAGL.[2] The total substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) for the enzyme.

-

Reaction Quenching and Product Measurement: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) and then stopped (e.g., by adding a solvent like methanol). The amount of product generated (arachidonic acid) is measured, typically using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of substrate hydrolysis is calculated for each this compound concentration. The percentage of inhibition relative to the vehicle control is plotted against the inhibitor concentration, and the data are fitted to a suitable model to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Endocannabinoid Signaling and this compound Inhibition

The following diagram illustrates the metabolic pathways of the primary endocannabinoids, AEA and 2-AG, and highlights the dual points of inhibition by this compound.

Caption: Endocannabinoid metabolism and dual inhibition by this compound.

Experimental Workflow for Competitive ABPP

This diagram outlines the logical steps involved in the competitive activity-based protein profiling (ABPP) method used to determine inhibitor selectivity.

Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

JZL195: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, experimental protocols, and signaling pathways associated with JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The information herein is intended to support researchers and drug development professionals in understanding and utilizing this important pharmacological tool.

Core Quantitative Data: In Vitro Potency and Selectivity of this compound

This compound is a well-characterized dual inhibitor that demonstrates high potency for its primary targets, FAAH and MAGL. Its inhibitory activity has been quantified through various assays, with the half-maximal inhibitory concentrations (IC50) being key indicators of its efficacy. The following tables summarize the critical quantitative data for this compound.

| Primary Targets | Enzyme Source | Assay Type | IC50 Value (nM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Recombinant enzymes in COS7 cells / Mouse brain membranes | Substrate Hydrolysis Assay | 2 | [1][2][3][4][5][6] |

| Monoacylglycerol Lipase (MAGL) | Recombinant enzymes in COS7 cells / Mouse brain membranes | Substrate Hydrolysis Assay | 4 | [1][2][3][4][5][6] |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse brain membranes | Competitive ABPP | 13 | [4] |

| Monoacylglycerol Lipase (MAGL) | Mouse brain membranes | Competitive ABPP | 19 | [4] |

Table 1: In Vitro Potency of this compound against Primary Targets. IC50 values of this compound for FAAH and MAGL as determined by substrate hydrolysis assays and competitive activity-based protein profiling (ABPP).

| Off-Target Enzymes | Enzyme Source | Assay Type | IC50 Value | Maximal Inhibition | Reference |

| Neuropathy Target Esterase (NTE) | Mouse brain membranes | Competitive ABPP | >5 µM | ~50% | [4] |

| Alpha/beta-hydrolase domain containing 6 (ABHD6) | Mouse brain proteome | Competitive ABPP | Inhibited at higher concentrations | Not specified | [5] |

| Acetylcholinesterase | Mouse brain | Not specified | No inhibition at 100 µM | Not applicable | [4] |

Table 2: Selectivity Profile of this compound. this compound exhibits significantly lower potency against other serine hydrolases, highlighting its selectivity for FAAH and MAGL.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the in vitro activity of this compound.

Substrate Hydrolysis Assay for IC50 Determination

This method quantifies the ability of this compound to inhibit the enzymatic hydrolysis of FAAH and MAGL substrates.

a. Materials:

-

Recombinant FAAH and MAGL enzymes (expressed in COS7 cells) or mouse brain membrane preparations.

-

This compound stock solution (in DMSO).

-

FAAH substrate: Anandamide (AEA).

-

MAGL substrate: 2-Arachidonoylglycerol (2-AG).

-

Assay Buffer (e.g., PBS with 0.05% Triton X-100).

-

LC-MS system for detection.

b. Protocol:

-

Enzyme Preparation: Dilute recombinant enzymes or brain membrane preparations to a working concentration in the assay buffer.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme preparations with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (AEA for FAAH, 2-AG for MAGL) to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol).

-

Analysis: Quantify the amount of substrate hydrolyzed using a liquid chromatography-mass spectrometry (LC-MS) assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors in a complex proteome.

a. Materials:

-

Mouse brain membrane proteomes.

-

This compound stock solution (in DMSO).

-

Broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh).

-

SDS-PAGE gels.

-

In-gel fluorescence scanner.

b. Protocol:

-

Proteome Preparation: Prepare mouse brain membrane proteomes according to standard protocols.

-

Inhibitor Incubation: Incubate the proteomes with varying concentrations of this compound for 30 minutes at 37°C. This allows this compound to bind to its target enzymes.

-

Probe Labeling: Add the FP-Rh probe (typically 1 µM final concentration) to the mixture and incubate for a specific duration. The probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.

-

SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualization: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

-

Data Analysis: Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL. The decrease in fluorescence intensity in the presence of this compound indicates inhibition. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The dual inhibition of FAAH and MAGL by this compound leads to the accumulation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These lipids act as signaling molecules, primarily through the cannabinoid receptor 1 (CB1), initiating a cascade of intracellular events.

Signaling Pathway of Dual FAAH/MAGL Inhibition

Caption: Dual inhibition of FAAH and MAGL by this compound elevates endocannabinoid levels, leading to CB1 receptor activation and downstream signaling.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an enzyme inhibitor like this compound.

Caption: A generalized experimental workflow for determining the IC50 value of this compound using a substrate hydrolysis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Endocannabinoid Signaling: A Technical Guide to JZL195

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted actions of JZL195, a potent dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By simultaneously blocking these two key enzymes, this compound provides a powerful tool to investigate the synergistic and individual roles of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in a variety of physiological and pathological processes. This guide offers a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid crosstalk, and detailed experimental protocols for its use in preclinical research.

Core Mechanism of Action: Dual Inhibition of FAAH and MAGL

This compound is a synthetic organic compound that acts as a selective and efficacious dual inhibitor of FAAH and MAGL.[1][2] Its primary mechanism involves the covalent modification of the active site serine residues of these hydrolases, leading to their inactivation.[3] This dual inhibition results in a significant and sustained elevation of the endogenous concentrations of both AEA and 2-AG in the central nervous system and peripheral tissues.[3][4] The simultaneous augmentation of these two major endocannabinoid signaling lipids allows for the exploration of their combined effects on cannabinoid receptors (CB1 and CB2) and other potential targets, a phenomenon referred to as endocannabinoid crosstalk.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Target | IC50 (nM) | Species | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 2 | Mouse | [5] |

| Monoacylglycerol Lipase (MAGL) | 4 | Mouse | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | ~10-100 | Rat, Human | [2] |

| Monoacylglycerol Lipase (MAGL) | ~10-100 | Rat, Human | [2] |

Table 2: In Vivo Effects of this compound on Brain Endocannabinoid Levels

| Species | Dose (mg/kg, i.p.) | Brain Region | Fold Increase in 2-AG | Fold Increase in AEA | Reference |

| Rat | 15 | Nucleus Accumbens, Caudate-Putamen, Hippocampus, Prefrontal Cortex | 4.5 - 7 | Significant Increase | [6] |

| Rat | 30 | Nucleus Accumbens, Caudate-Putamen, Hippocampus, Prefrontal Cortex | 4.5 - 7 | Significant Increase | [6] |

| Mouse | 3-20 | Whole Brain | Dose-dependent increase up to ~10-fold | Dose-dependent increase up to ~10-fold | [3][4] |

Table 3: Behavioral Effects of this compound in Rodent Models

| Behavioral Test | Species | Effective Dose (mg/kg, i.p.) | Effect | CB1 Receptor Dependent? | Reference |

| Tail Immersion (Analgesia) | Mouse | 20 | Antinociception | Yes | [2] |

| Open Field (Locomotion) | Rat | 15, 30 | Hypomotility | Yes | [6] |

| Catalepsy Test | Mouse | >10 | Catalepsy | Yes | [4] |

| Neuropathic Pain (Allodynia) | Mouse | ED50 = 1.5 - 2.1 | Anti-allodynic | Yes | [5] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vivo characterization.

This compound signaling pathway.

References

- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JZL195 In Vivo Administration in Mice

Introduction

JZL195 is a potent and irreversible dual inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with in vitro IC₅₀ values of 2 nM and 4 nM, respectively. By preventing the breakdown of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), this compound administration leads to a significant and sustained elevation of these lipids in the brain and peripheral tissues.[1] This mechanism allows for the amplification of endogenous cannabinoid signaling, making this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.

These application notes provide detailed protocols for the in vivo administration of this compound to mice, covering vehicle preparation, dosing, and administration routes based on established research. The provided data and workflows are intended to guide researchers in designing experiments for studying pain, neuroinflammation, and behavior.

Signaling Pathway of this compound Action

// Edges PL -> Synthesis [label="Depolarization"]; Synthesis -> "2AG_AEA" [label="Production"]; "2AG_AEA" -> "CB1R_pre" [label="Retrograde\nSignaling"]; "CB1R_pre" -> "Ca_channel" [label="Inhibits"]; "Ca_channel" -> "NT_release" [label="Activates"];

"2AG_AEA" -> MAGL [dir=none]; "2AG_AEA" -> FAAH [dir=none];

This compound -> MAGL [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; this compound -> FAAH [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];

{rank=same; this compound; "2AG_AEA"} } ends_dot

Quantitative Data Summary

The following tables summarize dosages, vehicles, and administration details from various studies.

Table 1: this compound Dosage and Administration Route in Mice

| Application/Model | Dosage Range (mg/kg) | Administration Route | Reference |

| Neuropathic & Inflammatory Pain | 3 - 20 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [2][3] |

| Alzheimer's Disease Model | 20 mg/kg | Not Specified (likely i.p.) | [4] |

| Memory & Behavioral Tests | 20 - 40 mg/kg | Intraperitoneal (i.p.) | [1][5] |

| Cannabimimetic Effects | 40 - 120 mg/kg | Intraperitoneal (i.p.) | [1][6] |

Table 2: Vehicle Formulations for this compound Administration

| Vehicle Composition | Administration Route | Reference |

| 2% randomly methylated β-cyclodextrin, 15% DMSO, 5% Tween-80 in saline | Subcutaneous (s.c.) | [2] |

| Ethanol : Emulphor : Saline (1:1:18) | Intraperitoneal (i.p.) | [3] |

| Tween-80 : Polyethylene glycol 200 : Saline (10:10:80) | Intraperitoneal (i.p.) | [7] |

| Ethanol : Tween-80 : 0.9% Saline (3:1:16) | Intraperitoneal (i.p.) | [8] |

Table 3: Pharmacodynamic Effects of this compound in Mice

| Parameter | Dosage (mg/kg) | Route | Peak Effect Time | Duration of Action | Reference |

| Anti-allodynia | 18 mg/kg | s.c. | 1 - 2 hours | > 6 hours | [2] |

| Enzyme Inhibition (FAAH/MAGL) | 20 mg/kg | i.p. | 4 hours | > 10 hours | [1] |

| Elevated Brain AEA & 2-AG | 20 mg/kg | i.p. | 4 hours | > 10 hours | [1] |

| Motor Incoordination | 18 mg/kg | s.c. | 1 - 2 hours | ~ 2 hours | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration (Pain Model)

This protocol is adapted from studies investigating neuropathic pain.[2]

Materials:

-

This compound powder (Cayman Chemical or equivalent)

-

Dimethylsulfoxide (DMSO)

-

Tween-80

-

Randomly methylated β-cyclodextrin (RMBCD)

-

Sterile 0.9% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

Procedure:

-

Prepare the Vehicle Solution:

-

In a sterile tube, combine the vehicle components in the following ratio: 15% DMSO, 5% Tween-80, 2% RMBCD, and 78% sterile saline.

-

For example, to make 1 mL of vehicle, mix 150 µL DMSO, 50 µL Tween-80, 20 mg RMBCD, and add saline to a final volume of 1 mL.

-

Vortex thoroughly and sonicate briefly to ensure complete dissolution of RMBCD.

-

-

Prepare this compound Stock Solution:

-

Due to the hydrophobicity of this compound, it is recommended to first dissolve it in a minimal amount of DMSO. Tocris Bioscience suggests a stock concentration of up to 50 mM in DMSO.

-

-

Prepare Final Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose and the average weight of the mice.

-

Add the appropriate volume of this compound stock solution to the prepared vehicle.

-

Vortex vigorously to create a stable suspension or solution. The final concentration of DMSO should not exceed recommended limits for in vivo studies.

-

For example, for an 18 mg/kg dose in a 25 g mouse, the total dose is 0.45 mg. If the injection volume is 0.1 mL, the final concentration should be 4.5 mg/mL.

-

Administration:

-

Administer the solution via subcutaneous (s.c.) injection in the scruff of the neck.

-

The typical injection volume is 100-120 µL per 10 g of body weight.[2]

-

Behavioral testing for anti-allodynia is typically performed 1-2 hours post-injection when the drug's effect is maximal.[2]

Protocol 2: Preparation of this compound for Intraperitoneal Administration (Behavioral Studies)

This protocol is based on a commonly used vehicle for intraperitoneal injections of lipophilic compounds.[3]

Materials:

-

This compound powder

-

Ethanol (100%)

-

Emulphor EL-620 (or Kolliphor® EL)

-

Sterile 0.9% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare the Vehicle Solution (1:1:18):

-

Prepare the vehicle by mixing 1 part ethanol, 1 part Emulphor, and 18 parts sterile saline.

-

For 1 mL of vehicle, mix 50 µL ethanol, 50 µL Emulphor, and 900 µL saline.

-

Vortex thoroughly until a clear, homogenous solution is formed.

-

-

Prepare this compound Dosing Solution:

-

Weigh the required amount of this compound and place it in a sterile tube.

-

First, dissolve the this compound powder in the ethanol component of the vehicle.

-

Add the Emulphor and vortex to mix.

-

Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The resulting solution should be a clear or slightly milky emulsion.

-

-

Administration:

-

Administer the solution via intraperitoneal (i.p.) injection.

-

The typical injection volume is 10 mL/kg body weight.[3]

-

Pretreatment times for behavioral tests range from 1 to 4 hours, depending on the specific endpoint being measured.[1][3] A 4-hour pretreatment ensures maximal inhibition of FAAH and MAGL.[1]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the anti-nociceptive and motor effects of this compound in a mouse model of neuropathic pain.

// Workflow Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends_dot

Important Considerations

-

Solubility: this compound is highly lipophilic and requires a vehicle containing surfactants (e.g., Tween-80, Emulphor) and/or co-solvents (e.g., DMSO, ethanol) for in vivo administration.[2][3] Always prepare fresh solutions on the day of the experiment.

-

Side Effects: At higher doses (>20 mg/kg, i.p.), this compound can induce a full cannabinoid tetrad of effects: hypomotility, catalepsy, analgesia, and hypothermia.[2] It is crucial to include appropriate control groups and behavioral assays (e.g., open field, rotarod) to assess potential motor-impairing effects that could confound the interpretation of other tests.

-

Therapeutic Window: this compound demonstrates a greater therapeutic window for analgesia compared to direct CB1 receptor agonists, meaning that anti-nociceptive effects are observed at doses lower than those causing significant side effects.[2][9]

-

Chronic Dosing: Studies have shown that the anti-allodynic effects of this compound are maintained during repeated daily administration for at least five days.[2]

References

- 1. pnas.org [pnas.org]

- 2. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]

- 9. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JZL195 in Neuropathic Pain Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), in preclinical models of neuropathic pain. The following protocols and data are intended to facilitate the design and execution of studies investigating the therapeutic potential of this compound for alleviating chronic pain states.

Introduction

Neuropathic pain is a debilitating chronic condition arising from damage to the somatosensory nervous system. The endocannabinoid system plays a crucial role in modulating pain perception, and enhancing endocannabinoid signaling is a promising therapeutic strategy. This compound elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) by inhibiting their primary degrading enzymes, FAAH and MAGL, respectively[1]. This dual inhibition has been shown to produce significant anti-allodynic effects in rodent models of neuropathic pain[2][3].

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in alleviating mechanical and cold allodynia in a murine model of neuropathic pain.

Table 1: Effect of this compound on Mechanical Allodynia in CCI Mice

| Dosage (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Percentage of Maximum Possible Effect (%) |

| Vehicle | 0.25 ± 0.05 | 0 |

| 3 | 0.6 ± 0.1 | 35 |

| 10 | 1.2 ± 0.2 | 85 |

| 18 | 1.4 ± 0.2 | 100 |

Data adapted from studies using the Chronic Constriction Injury (CCI) model in mice. Paw withdrawal thresholds were measured using von Frey filaments.

Table 2: Effect of this compound on Cold Allodynia in CCI Mice

| Dosage (mg/kg, i.p.) | Response Duration to Acetone (s) (Mean ± SEM) | Percentage of Maximum Possible Effect (%) |

| Vehicle | 15 ± 2 | 0 |

| 3 | 8 ± 1.5 | 50 |

| 10 | 4 ± 1 | 80 |

| 18 | 2 ± 0.5 | 95 |

Data adapted from studies using the Chronic Constriction Injury (CCI) model in mice. Cold allodynia was assessed by measuring the response duration to acetone application.

Signaling Pathway of this compound in Neuropathic Pain

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

This compound is poorly soluble in aqueous solutions. The following vehicle compositions have been successfully used for in vivo administration in rodents.

Vehicle Composition 1:

-

Ethanol: 3%

-

Tween-80: 1%

-

0.9% Saline: 96%

Protocol:

-

Dissolve the required amount of this compound in ethanol.

-

Add Tween-80 and vortex thoroughly.

-

Add the 0.9% saline in a dropwise manner while continuously vortexing to form a milky suspension.

-

Administer intraperitoneally at a volume of 10 ml/kg body weight.

Vehicle Composition 2:

-

DMSO: 10%

-

PEG300: 40%

-

Tween-80: 5%

-

Saline: 45%

Protocol:

-

Dissolve this compound in DMSO.

-

Sequentially add PEG300, Tween-80, and saline, vortexing between each addition to ensure a clear solution.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[4].

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This surgical model induces a peripheral nerve injury that results in persistent pain behaviors.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

4-0 or 5-0 chromic gut or silk sutures

-

Wound clips or sutures for skin closure

-

Heating pad

-

Betadine and 70% ethanol

Protocol:

-

Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

-

Shave the lateral surface of the thigh of the desired hind limb.

-

Sterilize the surgical area with betadine and 70% ethanol.

-

Make a small incision in the skin over the mid-thigh region.

-

Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

Tie three to four loose ligatures around the sciatic nerve with a 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle layer with a single suture and the skin with wound clips or sutures.

-

Allow the animal to recover on a heating pad until ambulatory.

-

Post-operative analgesics can be administered for the first 24-48 hours.

-

Behavioral testing is typically performed 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus.

Materials:

-

Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Protocol:

-

Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

-

Starting with a filament of low bending force, apply the filament to the mid-plantar surface of the hind paw until it bends.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next higher force filament is used. If there is a response, the next lower force filament is used.

-

The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a validated formula.

Assessment of Cold Allodynia (Acetone Test)

This test measures the sensitivity to a cooling stimulus.

Materials:

-

Acetone

-

1 ml syringe with a blunted needle or a pipette

-

Elevated wire mesh platform

-

Plexiglas enclosures

-

Stopwatch

Protocol:

-

Acclimate the mice to the testing environment as described for the von Frey test.

-

Apply a small drop (approximately 50 µl) of acetone to the plantar surface of the hind paw. Avoid touching the paw with the applicator.

-

Immediately start a stopwatch and measure the total time the mouse spends lifting, shaking, or licking the paw over a 1-minute period.

-

Repeat the procedure for the contralateral paw as a control.

Experimental Workflow

References

- 1. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 2. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Dissolving JZL195 for Intraperitoneal Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), for intraperitoneal (i.p.) injection in preclinical research. Proper dissolution and vehicle selection are critical for ensuring accurate dosing, bioavailability, and minimizing potential vehicle-induced effects in animal models.

Introduction

This compound is a potent enzyme inhibitor with IC50 values of 2 nM and 4 nM for FAAH and MAGL, respectively[1][2]. Its dual inhibitory action leads to elevated levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in vivo[1][3]. Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions and requires a suitable vehicle for in vivo administration. This guide summarizes various vehicle formulations and provides standardized protocols for preparing this compound for intraperitoneal injection.

Data Presentation: Vehicle Formulations for this compound Intraperitoneal Injection

The selection of a vehicle for this compound administration is critical and can influence the compound's solubility, stability, and the physiological response of the animal model. Below is a summary of vehicle compositions used in published studies.

| Vehicle Composition (Ratio) | Resulting Solution | Species | Doses Used (mg/kg, i.p.) | Reference |

| Ethanol:Tween-80:0.9% Saline (3:1:16) | Milky suspension | Rat | 1, 10, 100 | [4] |

| Tween-80:PEG:Saline (10:10:80) | Not specified | Rat | 5, 15, 30 | [5] |

| Ethanol:Alkamuls-620:Saline (1:1:18) | Not specified | Mouse | Not specified | [6] |

| Propylene glycol:Tween 80:Saline (1:1:18) | Not specified | Mouse | Not specified | [6][7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution (≥ 2.5 mg/mL) | Not specified | Not specified | [8] |

| 10% DMSO, 90% Corn Oil | Clear solution (≥ 2.5 mg/mL) | Not specified | Not specified | [8] |

Note: The appearance of the final formulation (e.g., "milky suspension" vs. "clear solution") can depend on the specific vehicle components, their ratios, and the final concentration of this compound. Researchers should visually inspect the solution before administration to ensure homogeneity.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for intraperitoneal injection based on commonly used vehicle formulations. It is recommended to prepare solutions fresh before each experiment.

Protocol 1: Ethanol, Tween-80, and Saline Vehicle

This protocol is adapted from studies using a suspension of this compound.

Materials:

-

This compound powder

-

Ethanol (200 proof, absolute)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% Saline

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder.

-

Initial Dissolution: In a sterile conical tube, dissolve the this compound powder in ethanol. For a 3:1:16 ratio, for every 3 volumes of ethanol, you will add 1 volume of Tween-80 and 16 volumes of saline.

-

Add Surfactant: Add Tween-80 to the ethanol-JZL195 mixture and vortex thoroughly.

-

Add Saline: Gradually add the sterile 0.9% saline to the mixture while continuously vortexing to ensure a uniform suspension.

-

Sonication (Optional): To improve the homogeneity of the suspension, sonicate the final mixture in a water bath for 5-10 minutes.

-

Final Inspection: The final product will likely be a milky suspension[4]. Ensure it is homogenous before drawing it into the syringe for injection.

Protocol 2: DMSO, PEG300, Tween-80, and Saline Vehicle

This protocol is designed to achieve a clear solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% Saline

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder.

-

Prepare Stock Solution (Optional): For ease of handling, a stock solution of this compound in DMSO can be prepared. This compound is soluble up to 50 mM in DMSO[1].

-

Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition:

-

10% DMSO (containing the dissolved this compound)

-

40% PEG300

-

5% Tween-80

-

-

Final Dilution: Add 45% sterile saline to the mixture and vortex until a clear solution is obtained[8]. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[8].

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits both FAAH and MAGL enzymes.

Experimental Workflow for this compound Preparation and Injection

Caption: Workflow for preparing and administering this compound.

Important Considerations

-

Purity of this compound: Ensure the use of high-purity this compound for all in vivo experiments.

-

Vehicle Controls: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture.

-

Animal Welfare: Monitor animals for any adverse reactions to the injection or the vehicle. The volume of injection should be appropriate for the size and species of the animal.

By following these guidelines, researchers can confidently prepare and administer this compound for intraperitoneal injection, ensuring the reliability and reproducibility of their experimental results.

References

- 1. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]

- 5. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for JZL195 in Behavioral Assays

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the experimental design of behavioral assays using JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Introduction